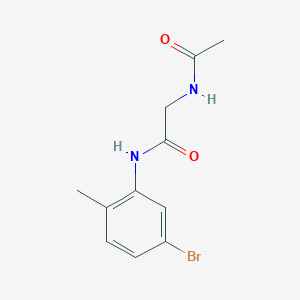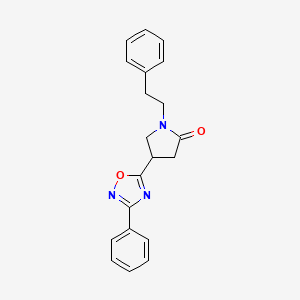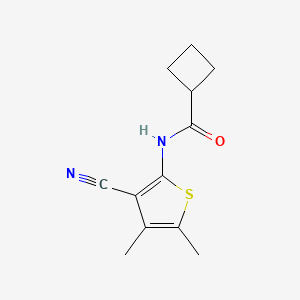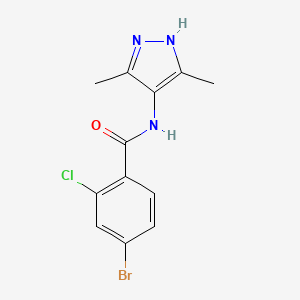
2-acetamido-N-(5-bromo-2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetamido-N-(5-bromo-2-methylphenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as Bromhexine hydrochloride and is used as a mucolytic agent to treat respiratory disorders.
Mécanisme D'action
The mechanism of action of 2-acetamido-N-(5-bromo-2-methylphenyl)acetamide involves the inhibition of the production of mucus in the respiratory tract. The compound acts by breaking down the mucopolysaccharides present in the mucus, making it less viscous and easier to expel. The compound also possesses antioxidant properties that help to reduce inflammation in the respiratory tract.
Biochemical and Physiological Effects:
2-acetamido-N-(5-bromo-2-methylphenyl)acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. The compound also possesses antioxidant properties that help to reduce oxidative stress in the body. It has been found to improve liver function and reduce liver fibrosis in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-acetamido-N-(5-bromo-2-methylphenyl)acetamide in lab experiments include its high purity and stability. The compound is readily available and can be synthesized in large quantities. However, the compound has limited solubility in water and may require the use of organic solvents to dissolve.
Orientations Futures
Further research is needed to fully understand the potential applications of 2-acetamido-N-(5-bromo-2-methylphenyl)acetamide. Future studies should focus on the compound's anti-inflammatory and antioxidant properties and its potential use in the treatment of liver diseases. The compound's mechanism of action should also be further investigated to identify potential targets for drug development. Additionally, research should be conducted to optimize the synthesis method to produce the compound in a more efficient and cost-effective manner.
Conclusion:
In conclusion, 2-acetamido-N-(5-bromo-2-methylphenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound has been extensively studied for its anti-inflammatory, antioxidant, and anti-cancer properties. The synthesis method has been optimized to produce high yields of the compound. Future research should focus on the compound's potential use in the treatment of liver diseases and its mechanism of action.
Méthodes De Synthèse
The synthesis of 2-acetamido-N-(5-bromo-2-methylphenyl)acetamide involves the reaction of 5-bromo-2-methylaniline with acetic anhydride to form 2-acetamido-5-bromo-2-methylbenzenesulfonic acid. This intermediate is then reacted with acetic acid to produce 2-acetamido-N-(5-bromo-2-methylphenyl)acetamide. The synthesis method has been optimized to produce high yields of the compound.
Applications De Recherche Scientifique
2-acetamido-N-(5-bromo-2-methylphenyl)acetamide has been extensively studied for its potential applications in various fields. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. The compound has been used in the treatment of respiratory disorders such as asthma, chronic bronchitis, and emphysema. It has also been studied for its potential use in the treatment of liver diseases such as hepatitis and liver fibrosis.
Propriétés
IUPAC Name |
2-acetamido-N-(5-bromo-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-7-3-4-9(12)5-10(7)14-11(16)6-13-8(2)15/h3-5H,6H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONSSBRVVXSJSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NC(=O)CNC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetamido-N-(5-bromo-2-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]acetamide](/img/structure/B7558277.png)
![1-Benzyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B7558287.png)
![4-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558295.png)

![4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558303.png)
![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558327.png)
![2-[1-[2-(4-Methoxypiperidin-1-yl)-2-oxoethyl]cyclohexyl]acetic acid](/img/structure/B7558330.png)
![6-[(4-Fluorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B7558334.png)
![[2-(1-ethyl-2-phenylindol-3-yl)-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7558338.png)

![1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B7558347.png)

![2-[Methyl-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]amino]acetic acid](/img/structure/B7558372.png)
![[2-(Furan-2-yl)quinolin-4-yl]-morpholin-4-ylmethanone](/img/structure/B7558387.png)